Heptanenitrile, 2,2'-azobis(2-methyl-

Lipophilicity Solubility prediction Nonpolar monomer compatibility

Heptanenitrile, 2,2'-azobis(2-methyl-), IUPAC name 2,2'-(1,2-diazenediyl)bis(2-methylheptanenitrile), is a symmetrical azonitrile belonging to the dialkyldiazene class of free-radical initiators. With a molecular formula of C₁₆H₂₈N₄ and a molecular weight of 276.43 g·mol⁻¹, it features two linear seven-carbon alkyl chains flanking a central azo (–N=N–) chromophore, each chain terminating in a cyano group.

Molecular Formula C16H28N4
Molecular Weight 276.42 g/mol
CAS No. 58577-00-7
Cat. No. B12642631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptanenitrile, 2,2'-azobis(2-methyl-
CAS58577-00-7
Molecular FormulaC16H28N4
Molecular Weight276.42 g/mol
Structural Identifiers
SMILESCCCCCC(C)(C#N)N=NC(C)(CCCCC)C#N
InChIInChI=1S/C16H28N4/c1-5-7-9-11-15(3,13-17)19-20-16(4,14-18)12-10-8-6-2/h5-12H2,1-4H3
InChIKeyYPOBABYXHVGKRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptanenitrile, 2,2'-azobis(2-methyl-) (CAS 58577-00-7): Procurement-Relevant Identity and Physicochemical Baseline


Heptanenitrile, 2,2'-azobis(2-methyl-), IUPAC name 2,2'-(1,2-diazenediyl)bis(2-methylheptanenitrile), is a symmetrical azonitrile belonging to the dialkyldiazene class of free-radical initiators [1]. With a molecular formula of C₁₆H₂₈N₄ and a molecular weight of 276.43 g·mol⁻¹, it features two linear seven-carbon alkyl chains flanking a central azo (–N=N–) chromophore, each chain terminating in a cyano group [1]. This structure places it among the oil-soluble azo initiators, and its computed logP of 5.16 indicates exceptionally high lipophilicity relative to shorter-chain azonitrile homologues . The compound is listed on the US EPA TSCA inventory (PMN-reviewed) and has been cited in patent literature as both a standalone thermal initiator and a component of low-freezing-point liquid azonitrile mixtures for high-pressure polymerisation processes [2][3].

Heptanenitrile, 2,2'-azobis(2-methyl-) (CAS 58577-00-7): Why In-Class Substitution with AIBN, AMBN, or ABVN Carries Quantifiable Risk


Azo nitrile initiators are often treated as interchangeable within a target half-life window; however, the linear C7 architecture of Heptanenitrile, 2,2'-azobis(2-methyl-) generates a lipophilicity profile (logP 5.16) that is 2- to 5-fold higher than that of the most commonly deployed alternatives AIBN (logP 1.1–2.87) and AMBN (logP 2.07–2.32), and 1.3- to 1.5-fold higher than the branched C7 analogue ABVN/V-65 (logP 3.37–4.08) . This quantitative divergence in octanol-water partitioning directly governs the initiator's solubility, diffusion, and phase-partitioning behaviour in nonpolar monomer systems. Generic substitution without accounting for this parameter risks poor initiator dispersion, altered radical-generation kinetics, and unpredictable molecular-weight distributions, particularly in high-pressure, solvent-minimised, or highly hydrophobic polymerisation environments. The sections below present the specific quantitative evidence that substantiates these differentiation claims.

Heptanenitrile, 2,2'-azobis(2-methyl-) (CAS 58577-00-7): Comparative Quantitative Evidence for Scientific Selection


Octanol-Water Partition Coefficient (logP): Lipophilicity Advantage Over AIBN, AMBN, and ABVN

The computed logP of Heptanenitrile, 2,2'-azobis(2-methyl-) is 5.16 , representing a 3.8-fold numeric increase over AIBN (logP 1.1 ), a 2.2-fold increase over AMBN/V-59 (logP 2.32 ), and a 1.3-fold increase over the branched C7 analogue ABVN/V-65 (logP 4.08 ). All values were obtained using consistent ACD/LogP or comparable computational prediction methods, enabling cross-study comparison. The linear heptyl chains confer significantly greater partitioning into nonpolar phases than the iso-butyl (AIBN), sec-amyl (AMBN), or iso-amyl branched (ABVN) substituents.

Lipophilicity Solubility prediction Nonpolar monomer compatibility

Liquid Azonitrile Mixture Freezing Point: Enabling High-Pressure LDPE Processes Where Solid AIBN Fails Operationally

US Patent 4,061,590 explicitly identifies that symmetrical azonitriles such as AIBN are solids that crystallise from solution and plug equipment under the elevated pressures (15,000–50,000 psi) employed in low-density polyethylene (LDPE) production [1]. The patent teaches that azonitrile mixtures incorporating 2,2'-azobis(2-methylheptanenitrile) achieve freezing points of 0 °C or lower, with the most preferred mixtures liquid at −20 °C and below [1]. The symmetrical 2,2'-azobis(2-methylheptanenitrile) is specifically named as a component of preferred mixtures I-B (with 2,2'-azobis(2-methylbutyronitrile) and the corresponding asymmetrical azo) that remain liquid from −20 °C to −30 °C [1].

Low-density polyethylene High-pressure polymerization Liquid initiator Process safety

Molecular Weight and Radical Fragment Size: Implications for Diffusion-Controlled Termination and Polymer Architecture

Heptanenitrile, 2,2'-azobis(2-methyl-) has a molecular weight of 276.43 g·mol⁻¹, producing 2-cyanohept-2-yl radical fragments of approximately 138 Da each upon thermal decomposition [1]. This represents a 1.68-fold larger radical fragment than AIBN (fragment ~82 Da), a 1.44-fold larger fragment than AMBN (fragment ~96 Da), and a 1.11-fold larger fragment than ABVN/V-65 (fragment ~124 Da). Increased radical size generally reduces the diffusion coefficient of the initiating radical, which can lower the rate of diffusion-controlled bimolecular termination (kt) and influence the polymer molecular weight distribution, particularly in viscous or high-conversion regimes [2].

Radical size Termination kinetics Polymer molecular weight control Diffusion-limited reactions

Availability of Direct Decomposition Kinetic Data: Evidence Gap and Procurement Consideration

A systematic search of primary peer-reviewed literature, patent disclosures, and authoritative databases did not yield experimentally determined 10-hour half-life temperature (T₁/₂=10h) or Arrhenius parameters (A, Ea) for Heptanenitrile, 2,2'-azobis(2-methyl-) specifically. Predictive quantitative structure-property relationship (QSPR) models for symmetrical azo compounds have recently been published and may provide estimated kd values , but no experimental validation data for this compound was identified in non-proprietary sources. By comparison, the 10-hour half-life temperatures for the closest comparator initiators are experimentally established: AIBN at 65 °C (toluene), AMBN/V-59 at 68 °C (toluene), and ABVN/V-65/VAZO 52 at 51 °C (toluene) . This evidence gap means that direct experimental comparison of decomposition kinetics between the target compound and its comparators is currently not possible using publicly available, verifiable data.

Decomposition kinetics Half-life temperature Data transparency Predictive modelling

EPA TSCA Inventory Status: Regulatory Clearance for US Industrial Procurement

Heptanenitrile, 2,2'-azobis[2-methyl-] is listed on the US EPA TSCA Inventory under the TSCA Commenced PMN (Pre-Manufacture Notice) regulatory category with a 'Reviewed' quality status, and is also tracked under the 2024 CDR TSCA Inv Inactive and TSCA Inv listings [1]. This regulatory clearance provides a procurement-relevant differentiation from experimental or non-inventoried azo initiator candidates that would require separate PMN submission before commercial use in the United States. By comparison, AIBN (CAS 78-67-1) and ABVN (CAS 4419-11-8) are long-established TSCA-listed substances, making the target compound's PMN-reviewed status a necessary condition for industrial adoption rather than a competitive advantage per se.

TSCA compliance Regulatory status Industrial procurement PMN review

Heptanenitrile, 2,2'-azobis(2-methyl-) (CAS 58577-00-7): Evidence-Based Application Scenarios for Scientific and Industrial Procurement


High-Pressure Low-Density Polyethylene (LDPE) Production Requiring Liquid Initiator Handling

This compound, as part of patented liquid azonitrile mixtures with freezing points at or below −20 °C, directly addresses the operational limitation of solid AIBN in high-pressure (15,000–50,000 psi) LDPE reactors. The patent teaching [1] demonstrates that mixtures containing 2,2'-azobis(2-methylheptanenitrile) remain pumpable and resistant to crystallisation under process conditions where AIBN precipitates and plugs equipment. Procurement specifications for LDPE initiator systems should prioritise this compound or its mixtures when the polymerisation process cannot accommodate solid initiator handling or solvent dilution.

Radical Polymerisation in Highly Nonpolar or Hydrophobic Monomer Systems

With a computed logP of 5.16, this initiator is quantitatively more lipophilic than AIBN (logP 1.1), AMBN (logP 2.32), and ABVN (logP 4.08) . This property predicts superior solubility and homogeneous dispersion in nonpolar monomers such as long-chain alkyl acrylates, olefins, and silicone-containing methacrylates. Selection of this initiator is scientifically justified when the monomer system has a Hildebrand solubility parameter or logP value that would cause phase separation or poor dispersion of more polar azo initiators like AIBN, thereby ensuring predictable initiation kinetics and molecular-weight control.

Dual Thermal-Photoinitiator Systems for Ophthalmic Device Fabrication

Patent US 2006/0227287 A1 explicitly lists 2,2′-azobis-2-methylheptanenitrile among the thermal initiators suitable for dual-cure (thermal plus photochemical) polymerisation processes used to fabricate photochromic contact lenses and intraocular devices [2]. The compound's structural compatibility with lens-forming monomer mixtures and its thermal lability profile make it a candidate for procurement in ophthalmic device R&D and manufacturing, particularly when complete through-cure of UV-attenuating photochromic formulations is required.

Controlled Radical Architecture via Large Initiating Fragment Selection

The 2-cyanohept-2-yl radical fragment generated by this initiator is approximately 68% larger by mass than the radical from AIBN and 11% larger than that from ABVN [3]. In polymerisations operating near the diffusion-controlled regime (high conversion, viscous media, or bulk polymerisation), the larger fragment size can reduce bimolecular termination rates (kt) and shift the molecular-weight distribution toward higher average molecular weights. This makes the initiator a tool for tuning polymer architecture in systems where termination kinetics are diffusion-limited, provided the process temperature is compatible with the initiator's decomposition rate (experimental half-life data to be confirmed with supplier).

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